Structural Differentiation: Direct N-Linkage Versus Methylene-Linked Analog
The target compound features a direct N-linkage between the benzimidazole 2-position and the pyrimidine carboxamide, contrasting with the closest cataloged analog N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034227-37-5), which inserts a methylene spacer . This difference eliminates a rotational degree of freedom and alters the distance between the two heterocyclic rings, which is a critical determinant of kinase binding conformation. In the broader pyrimidine-benzimidazole conjugate class, linker length and connectivity have been shown to modulate Chk2 IC₅₀ values from 5.56 nM to 46.20 nM, representing an 8.3-fold potency range driven solely by structural variations around the linkage region [1]. Direct comparative biochemical data for these two specific compounds is not publicly available at this time.
| Evidence Dimension | Linker structure (direct N-linkage vs. methylene spacer) |
|---|---|
| Target Compound Data | Direct N-linkage (no spacer); molecular formula C₁₄H₁₃N₅O₂; MW 283.29 |
| Comparator Or Baseline | N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034227-37-5); methylene spacer; C₁₅H₁₅N₅O₂; MW 297.31 |
| Quantified Difference | Presence vs. absence of methylene linker; molecular weight difference of 14.02 g/mol (one CH₂ unit) |
| Conditions | Structural comparison based on reported molecular formulas from Chemsrc and vendor catalogs |
Why This Matters
The linker structure directly influences kinase hinge-binding geometry and selectivity; researchers targeting specific kinase conformations must select the correct linker variant rather than substituting a methylene-linked analog.
- [1] Galal SA, et al. Part III: Novel checkpoint kinase 2 (Chk2) inhibitors; design, synthesis and biological evaluation of pyrimidine-benzimidazole conjugates. Eur J Med Chem. 2018 Feb 25;146:687-708. DOI: 10.1016/j.ejmech.2018.01.072. View Source
